

Application Notes and Protocols for Calcium Imaging Assays Using T100-Mut

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: T100-Mut

Cat. No.: B12379129

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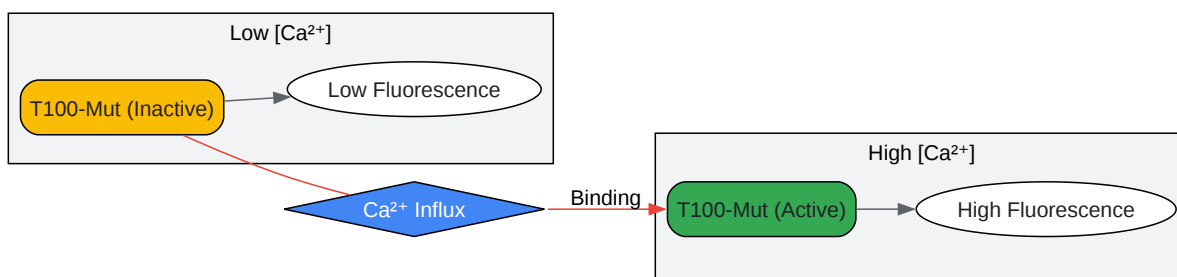
Introduction to T100-Mut: A Novel Genetically Encoded Calcium Indicator

T100-Mut is a novel, genetically encoded calcium indicator (GECI) designed for the sensitive detection of intracellular calcium (Ca^{2+}) dynamics in living cells.[1][2][3] As a genetically encoded tool, **T100-Mut** can be expressed in specific cell types or subcellular compartments, offering high specificity and enabling long-term, repeated measurements of Ca^{2+} signaling in vivo.[3][4] **T100-Mut** is engineered from a circularly permuted green fluorescent protein (cpGFP) fused with a calmodulin (CaM) domain and the M13 peptide.[2] This design translates Ca^{2+} binding into a fluorescent signal, providing a powerful tool for researchers in neuroscience, cell biology, and drug discovery to monitor neuronal activity, screen for modulators of G-protein coupled receptors (GPCRs), and investigate other Ca^{2+} -mediated signaling pathways.[5]

Mechanism of Action

The fluorescence of **T100-Mut** is directly dependent on intracellular Ca^{2+} concentration. In its baseline state, with low intracellular Ca^{2+} , the cpGFP component of the **T100-Mut** protein exhibits a low level of fluorescence. Upon neuronal firing or other cellular stimulation, there is an influx of Ca^{2+} into the cytoplasm.[2][3] The binding of Ca^{2+} ions to the calmodulin (CaM) domain of the **T100-Mut** protein induces a conformational change.[2][6] This change brings the CaM and M13 domains closer together, which in turn alters the chromophore environment within the cpGFP and leads to a significant increase in its fluorescence intensity.[3] This

change in fluorescence can be monitored over time using standard fluorescence microscopy techniques to provide a real-time readout of intracellular Ca^{2+} dynamics.



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Mechanism of **T100-Mut** fluorescence upon calcium binding.

Applications

The ability of **T100-Mut** to provide a sensitive and specific readout of intracellular Ca^{2+} makes it a versatile tool for a wide range of applications:

- Neuroscience: **T100-Mut** can be used to monitor the activity of genetically defined neuronal populations in real-time, providing insights into the function of neural circuits underlying behavior.[2][3]
- Drug Discovery: High-throughput screening of compound libraries can be performed using **T100-Mut** to identify novel agonists or antagonists of GPCRs and ion channels that modulate intracellular Ca^{2+} levels.[5]
- Cardiomyocyte Research: **T100-Mut** can be employed to study Ca^{2+} handling and signaling in cardiomyocytes, offering a valuable tool for understanding cardiac physiology and disease.
- Glial Cell Research: As with other GECIs, **T100-Mut** is suitable for investigating the complex Ca^{2+} signaling in glial cells like astrocytes.[1]

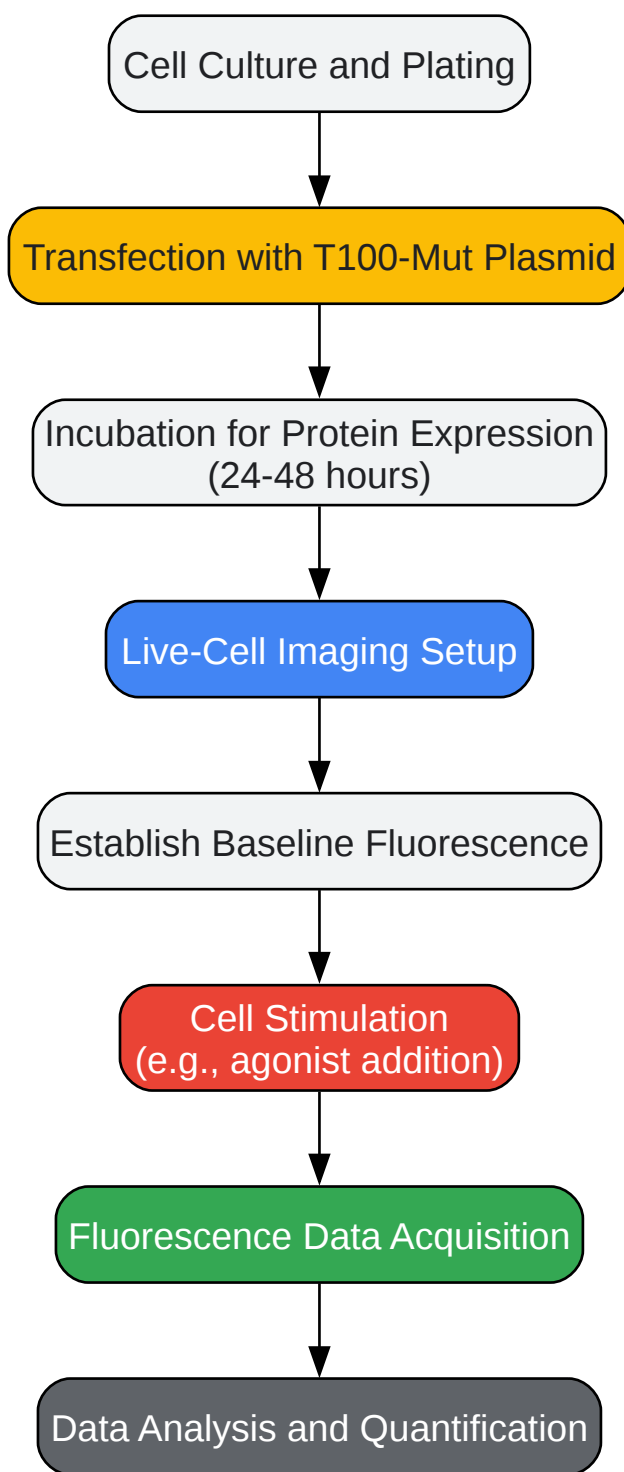
Quantitative Data

The following table summarizes the key photophysical and biochemical properties of **T100-Mut** in comparison to the widely used GEC1, GCaMP6s, and the chemical Ca^{2+} indicator, Fura-2 AM.

Property	T100-Mut (Hypothetical)	GCaMP6s	Fura-2 AM
Indicator Type	Genetically Encoded	Genetically Encoded	Chemical
Excitation Wavelength (nm)	488	488	340/380
Emission Wavelength (nm)	510	510	510
Brightness (Quantum Yield)	0.65	0.60	0.23 (Ca^{2+} -bound)
Affinity (K_d for Ca^{2+})	~250 nM	~144 nM	~145 nM
Fold Change in Fluorescence	>50-fold	~50-fold	Ratiometric Change
Kinetics (t_{on} for 20 μM Ca^{2+})	~50 ms	~15 ms	<1 ms
Kinetics (t_{off} from 20 μM Ca^{2+})	~300 ms	~200 ms	<1 ms

Experimental Workflow

The general workflow for a calcium imaging experiment using **T100-Mut** is outlined below. This workflow can be adapted for various cell types and experimental questions.



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General workflow for a calcium imaging experiment using **T100-Mut**.

Detailed Experimental Protocol: Monitoring GPCR Activation in HEK293 Cells

This protocol provides a step-by-step guide for a calcium imaging assay to monitor the activation of a Gαq-coupled GPCR in HEK293 cells using **T100-Mut**.

Materials and Reagents:

- HEK293 cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- **T100-Mut** plasmid DNA
- Transfection reagent (e.g., Lipofectamine 3000)
- Glass-bottom imaging dishes
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- GPCR agonist of interest
- Ionomycin (positive control)
- EGTA (negative control)[[7](#)]
- Fluorescence microscope equipped with a camera and appropriate filter sets (e.g., FITC/GFP)

Procedure:

- **Cell Culture and Plating:** a. Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator. b. The day before transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of imaging.
- **Transfection with **T100-Mut** Plasmid:** a. On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. b. Gently add the

complexes to the cells and incubate for 24-48 hours to allow for **T100-Mut** protein expression.

- Preparation for Imaging: a. Before imaging, carefully wash the cells twice with pre-warmed HBSS with 20 mM HEPES. b. Add fresh HBSS with 20 mM HEPES to the dish to maintain cell viability during imaging.
- Live-Cell Imaging: a. Place the imaging dish on the stage of the fluorescence microscope. b. Excite the **T100-Mut** expressing cells with a 488 nm light source and capture the emission at ~510 nm. c. Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.
- Cell Stimulation and Data Acquisition: a. To stimulate the cells, carefully add the GPCR agonist of interest to the imaging dish at the desired final concentration. b. Immediately begin acquiring a time-lapse series of images to capture the change in fluorescence intensity over time. The acquisition rate will depend on the kinetics of the expected response. c. For a positive control, at the end of the experiment, add ionomycin to elicit a maximal Ca^{2+} response.^[7] d. For a negative control, in a separate experiment, pre-incubate cells with EGTA to chelate extracellular calcium before adding the agonist.^{[7][8]}
- Data Analysis: a. For each cell of interest, define a region of interest (ROI) and measure the mean fluorescence intensity for each frame of the time-lapse series. b. Correct for photobleaching if necessary. c. Normalize the fluorescence intensity data by dividing the intensity at each time point (F) by the average baseline intensity (F_0). The resulting F/F_0 ratio represents the change in intracellular Ca^{2+} . d. Plot the F/F_0 ratio over time to visualize the Ca^{2+} transient. e. Quantify key parameters of the Ca^{2+} response, such as the peak amplitude, time to peak, and duration.

Conclusion

T100-Mut represents a promising new tool for the study of intracellular Ca^{2+} signaling. Its genetic encodability allows for targeted expression and long-term studies, making it a valuable asset for researchers in a variety of fields.^{[3][4]} The protocols and information provided in this document are intended to serve as a guide for the successful implementation of **T100-Mut** in your research.

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- To cite this document: BenchChem. [Application Notes and Protocols for Calcium Imaging Assays Using T100-Mut]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379129#calcium-imaging-assays-using-t100-mut]

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